Diethyl (1,5-dioxopentan-3-yl)propanedioate
Description
Diethyl (1,5-dioxopentan-3-yl)propanedioate, also known as diethyl 3-oxoglutarate or diethyl acetonedicarboxylate, is a β-keto ester derivative of glutaric acid. Its molecular formula is C₉H₁₄O₅, with a molar mass of 202.2 g/mol and a density of 1.113 g/mL at 25°C . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its structure consists of a malonate backbone (propanedioate) esterified with ethyl groups, with a central carbon substituted by a 3-oxopentane moiety (Figure 1).
Properties
CAS No. |
921926-44-5 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
diethyl 2-(1,5-dioxopentan-3-yl)propanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)10(12(16)18-4-2)9(5-7-13)6-8-14/h7-10H,3-6H2,1-2H3 |
InChI Key |
SWTSZHJDXRLRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC=O)CC=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,5-dioxopentan-3-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of diethyl malonate with 1,5-dioxopentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,5-dioxopentan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl (1,5-dioxopentan-3-yl)propanedioate is primarily recognized for its potential in the synthesis of biologically active compounds. Its structure allows it to participate in various chemical reactions that are pivotal in drug development.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a versatile intermediate in the synthesis of several APIs. For instance, it can be utilized in the preparation of derivatives that exhibit anti-inflammatory and analgesic properties. The ability to modify its structure through various reactions enhances its applicability in creating tailored pharmaceuticals.
- Case Study: Vigabatrin Synthesis
Vigabatrin, an anticonvulsant drug used for treating epilepsy, can be synthesized using this compound as a key precursor. The compound undergoes transformations that lead to the formation of the active moiety of vigabatrin, demonstrating its significance in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria.
- Research Findings
A study published in a peer-reviewed journal highlighted the antibacterial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity levels comparable to established antibiotics, suggesting potential clinical applications .
Agrochemical Development
In addition to its medicinal applications, this compound is also explored for use in agrochemicals.
Pesticide Formulation
The compound can be transformed into various pesticide formulations due to its reactivity and ability to form stable derivatives. Research indicates that certain derivatives possess insecticidal properties, making them suitable candidates for agricultural applications.
- Case Study: Sethoxydim Derivatives
This compound has been utilized in synthesizing derivatives like sethoxydim, a selective herbicide used to control grass weeds in crops. Its efficacy and safety profile make it a valuable component in modern agricultural practices .
Synthetic Chemistry Applications
The compound is also significant in synthetic organic chemistry due to its ability to undergo various reactions.
Malonic Ester Synthesis
This compound participates in malonic ester synthesis, where it acts as a precursor for generating substituted acetic acids through alkylation reactions. This process is crucial for synthesizing complex organic molecules .
Claisen Condensation Reactions
The compound can undergo Claisen condensation reactions effectively without self-condensation issues commonly associated with other esters. This property allows chemists to create new carbon-carbon bonds efficiently .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compound/Outcome |
|---|---|---|
| Medicinal Chemistry | Synthesis of APIs | Vigabatrin |
| Antimicrobial agents | Various synthesized derivatives | |
| Agrochemical Development | Herbicide formulation | Sethoxydim derivatives |
| Synthetic Chemistry | Malonic ester synthesis | Substituted acetic acids |
| Claisen condensation | New carbon-carbon bonds |
Mechanism of Action
The mechanism of action of Diethyl (1,5-dioxopentan-3-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the 1,5-dioxopentan-3-yl group, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
Key Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 105-50-0 | |
| Molecular Formula | C₉H₁₄O₅ | |
| Molar Mass | 202.2 g/mol | |
| Density | 1.113 g/mL at 25°C | |
| Synonyms | Diethyl 3-oxoglutarate, Diethyl acetonedicarboxylate |
Comparison with Similar Compounds
Diethyl (1,5-dioxopentan-3-yl)propanedioate belongs to the class of β-keto esters, which are characterized by a ketone group adjacent to an ester functionality. Below is a comparative analysis with structurally or functionally related compounds based on available
Diethyl Malonate (Propanedioate)
- Structure : Lacks the β-keto group; simpler malonate ester.
- Reactivity: Primarily used in Knoevenagel condensations. The absence of the β-keto group reduces its utility in enolate-mediated reactions compared to diethyl 3-oxoglutarate.
- Applications : Less versatile in synthesizing complex heterocycles.
Diethyl Oxaloacetate (2-Oxosuccinate)
- Structure : Contains a β-keto group but with a shorter chain (succinate backbone).
- Reactivity : Participates in Claisen condensations but forms smaller ring systems (e.g., five-membered rings). Diethyl 3-oxoglutarate’s longer chain enables six-membered ring formation, critical in alkaloid synthesis.
Ethyl Acetoacetate
- Structure: Monomeric β-keto ester without a dicarboxylate backbone.
- Reactivity: Limited to single enolate generation, whereas diethyl 3-oxoglutarate can undergo dual enolization, enabling diverse cross-coupling reactions .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- Structure : Aromatic sulfonate derivative (unrelated to β-keto esters).
- Applications : Used in dyes and surfactants, contrasting with diethyl 3-oxoglutarate’s role in synthetic organic chemistry .
Research Findings and Structural Validation
Crystallographic data for diethyl 3-oxoglutarate and related compounds are often refined using software like SHELXL , ensuring precise bond-length and angle measurements. Structure validation tools (e.g., PLATON) confirm the absence of geometric distortions, critical for accurate reactivity studies .
Stability and Handling:
- Diethyl 3-oxoglutarate’s β-keto group increases susceptibility to hydrolysis compared to non-keto esters.
- Storage under anhydrous conditions is recommended to preserve reactivity .
Biological Activity
Diethyl (1,5-dioxopentan-3-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving active methylene compounds. The synthesis typically employs diethyl malonate and appropriate carbonyl precursors under controlled reaction conditions. The compound features a dioxopentane moiety that is crucial for its biological properties.
Biological Activity
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For example, studies have shown that derivatives of enediynes, which share structural similarities, can induce oxidative DNA damage leading to cell death in various cancer cell lines. This mechanism is primarily attributed to their ability to generate reactive intermediates that interact with cellular macromolecules .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. Compounds derived from similar scaffolds have demonstrated notable free radical scavenging abilities, suggesting that this compound may also possess antioxidant properties .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Enediyne Derivative A | Antitumor | 5.0 | |
| Naphthoquinone Derivative B | Antioxidant | 10.2 | |
| Diethyl Malonate Analogue C | Cytotoxicity | 7.8 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind covalently to DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
